molecular formula C20H26NO2P B4693757 2-(diphenylphosphoryl)-N,N-dipropylacetamide

2-(diphenylphosphoryl)-N,N-dipropylacetamide

Cat. No. B4693757
M. Wt: 343.4 g/mol
InChI Key: HABRPZBZJDNGFJ-UHFFFAOYSA-N
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Description

2-(diphenylphosphoryl)-N,N-dipropylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of organophosphorus compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(diphenylphosphoryl)-N,N-dipropylacetamide has been widely used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by 2-(diphenylphosphoryl)-N,N-dipropylacetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
In addition to its acetylcholinesterase inhibitory activity, 2-(diphenylphosphoryl)-N,N-dipropylacetamide has also been shown to have antioxidant properties and can scavenge free radicals. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.

Mechanism of Action

The mechanism of action of 2-(diphenylphosphoryl)-N,N-dipropylacetamide involves the formation of a covalent bond between the phosphorus atom of 2-(diphenylphosphoryl)-N,N-dipropylacetamide and the serine residue of the active site of acetylcholinesterase. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(diphenylphosphoryl)-N,N-dipropylacetamide are primarily related to its inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. However, excessive inhibition of acetylcholinesterase can lead to adverse effects such as muscle weakness, respiratory failure, and seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(diphenylphosphoryl)-N,N-dipropylacetamide in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, the irreversible nature of 2-(diphenylphosphoryl)-N,N-dipropylacetamide's inhibition of acetylcholinesterase can make it difficult to reverse the effects of the compound once it has been administered.

Future Directions

There are several future directions for research on 2-(diphenylphosphoryl)-N,N-dipropylacetamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase that can be used for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the investigation of the antioxidant properties of 2-(diphenylphosphoryl)-N,N-dipropylacetamide and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the development of new synthetic methods for 2-(diphenylphosphoryl)-N,N-dipropylacetamide and related compounds could lead to the discovery of novel therapeutic agents.

properties

IUPAC Name

2-diphenylphosphoryl-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26NO2P/c1-3-15-21(16-4-2)20(22)17-24(23,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABRPZBZJDNGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967614
Record name 2-(Diphenylphosphoryl)-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5309-70-6
Record name 2-(Diphenylphosphoryl)-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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